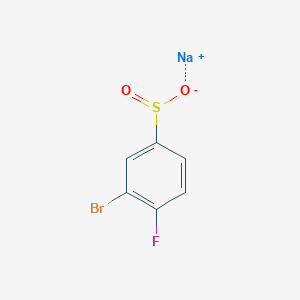

Sodium 3-bromo-4-fluorobenzene-1-sulfinate

Description

Significance of Aryl Sulfinates in Chemical Transformations

Aryl sulfinates, and their sodium salts, are highly significant in chemical transformations due to the versatile reactivity of the sulfinate moiety. nih.govrsc.org They can act as precursors to sulfonyl radicals, which are valuable intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Furthermore, sodium sulfinates are widely utilized as coupling partners in the synthesis of sulfones, sulfonamides, and thiosulfonates, which are important structural motifs in many pharmaceuticals and agrochemicals. nih.gov The presence of halogen substituents, as in the case of Sodium 3-bromo-4-fluorobenzene-1-sulfinate, adds another layer of synthetic utility, allowing for participation in cross-coupling reactions. mdpi.com

Overview of Research Trajectories for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. A primary area of investigation would be its application in transition metal-catalyzed cross-coupling reactions. The bromine atom can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of the 3-bromo-4-fluorophenyl group into more complex molecules. researchgate.net The sulfinate group itself can be a source of sulfonyl radicals for radical-mediated transformations. researchgate.net

Another avenue of research is its use as a precursor for the synthesis of novel heterocyclic compounds. The combination of the reactive sulfinate group and the ortho-bromo substituent could be exploited in cyclization reactions to form sulfur-containing heterocycles. Furthermore, the fluorine atom can influence the electronic properties of the molecule and the reactivity of the other functional groups, making it an interesting substrate for methodological studies.

Scope and Academic Relevance of this compound Studies

The academic relevance of studying this compound lies in its potential as a versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The 3-bromo-4-fluorophenyl motif is a feature in some pharmacologically active compounds, and this sulfinate provides a direct route to introduce this fragment.

Furthermore, the study of its reactivity can contribute to a deeper understanding of the interplay between different functional groups on an aromatic ring and how this influences reaction outcomes. The development of new synthetic methods utilizing this compound would be of significant interest to the academic community and could have practical applications in the synthesis of fine chemicals.

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound, based on available data. nih.gov

| Property | Value |

| Molecular Formula | C₆H₃BrFNaO₂S |

| Molecular Weight | 261.05 g/mol |

| IUPAC Name | sodium;3-bromo-4-fluorobenzenesulfinate |

| CAS Number | 1507046-87-8 |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)[O-])Br)F.[Na+] |

| InChI Key | ONJICRFSZORREO-UHFFFAOYSA-M |

Plausible Synthetic Route

A common and established method for the synthesis of sodium aryl sulfinates is the reduction of the corresponding aryl sulfonyl chloride. nih.gov Therefore, a plausible synthetic route to this compound would involve the reduction of 3-bromo-4-fluorobenzene-1-sulfonyl chloride.

| Step | Reactant | Reagent | Product |

| 1 | 3-bromo-4-fluorobenzene-1-sulfonyl chloride | Sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium | This compound |

This reaction is typically carried out in water at an elevated temperature and results in the formation of the desired sodium sulfinate salt.

Properties

Molecular Formula |

C6H3BrFNaO2S |

|---|---|

Molecular Weight |

261.05 g/mol |

IUPAC Name |

sodium;3-bromo-4-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H4BrFO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

ONJICRFSZORREO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)[O-])Br)F.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 3 Bromo 4 Fluorobenzene 1 Sulfinate

Direct Synthesis Routes for Sodium 3-bromo-4-fluorobenzene-1-sulfinate

Direct synthesis methods aim to introduce the sulfinate group onto the aromatic ring of a 3-bromo-4-fluorobenzene backbone in a single or a few straightforward steps. These routes are advantageous in terms of atom economy and step efficiency.

Sulfination Reactions

Sulfination reactions involve the direct introduction of a sulfinate group onto an aromatic ring. A common strategy for the synthesis of aryl sulfinates is the Friedel-Crafts-type sulfination of arenes. This approach utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution pathway where the arene attacks the sulfur dioxide surrogate. For the synthesis of this compound, this would involve the direct sulfination of 1-bromo-2-fluorobenzene. The electron-donating and -withdrawing nature of the substituents on the aromatic ring, as well as steric factors, would influence the regioselectivity of the sulfination.

Another direct approach is the iron-catalyzed radical coupling reaction. In this method, an arene radical is generated from a diaryliodonium salt via a single electron transfer reaction. This radical then combines with a sulfoxylate (B1233899) anion radical, which can be readily generated from commercially available sodium hydroxymethanesulfinate (rongalite). This process allows for the efficient formation of arylsulfinates at room temperature.

| Reaction Type | Key Reagents | General Conditions | Potential Starting Material |

| Friedel-Crafts Sulfination | Arene, DABSO, AlCl₃ | Anhydrous conditions, organic solvent | 1-Bromo-2-fluorobenzene |

| Iron-Catalyzed Radical Coupling | Diaryliodonium salt, Rongalite, Iron catalyst | Room temperature | Di(3-bromo-4-fluorophenyl)iodonium salt |

Reductive Pathways

Reductive pathways typically involve the reduction of a more oxidized sulfur-containing functional group, such as a sulfonyl chloride, to the corresponding sulfinate. This is a widely used and reliable method for the preparation of sodium arylsulfinates.

Precursor Chemistry and Derivative Synthesis

The synthesis of this compound can also be achieved through the chemical transformation of various pre-functionalized aromatic compounds. These multi-step sequences offer flexibility and control over the final product's structure.

Preparation from 3-Bromo-4-fluorobenzenesulfonyl Chloride

One of the most common and straightforward methods for the synthesis of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride. For the target molecule, this would involve the reduction of 3-bromo-4-fluorobenzenesulfonyl chloride. A variety of reducing agents can be employed for this transformation. A widely used method involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium, often in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out at elevated temperatures. Another common reducing agent is zinc dust in the presence of sodium carbonate in an aqueous solution.

| Reducing Agent | Co-reagent/Solvent | General Conditions |

| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate, Water | 70-80 °C |

| Zinc (Zn) | Sodium Carbonate, Water | Varies |

Routes from 3-Bromo-4-fluorobenzenediazonium Salts

Arenediazonium salts are versatile intermediates in organic synthesis and can be used to introduce a variety of functional groups onto an aromatic ring. The reaction of a diazonium salt with sulfur dioxide is a known method for the preparation of sulfinic acids, which can then be converted to their sodium salts. In this approach, 3-bromo-4-fluoroaniline (B1273062) would first be diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding 3-bromo-4-fluorobenzenediazonium salt. This diazonium salt can then be reacted with sulfur dioxide, often in the presence of a copper catalyst, to yield 3-bromo-4-fluorobenzenesulfinic acid. Subsequent neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, would afford the desired this compound.

Conversion from Halogenated Fluorobenzene (B45895) Precursors

The synthesis can also commence from other halogenated fluorobenzene derivatives. For instance, starting from a suitable dihalogenated fluorobenzene, such as 1,2-dibromo-4-fluorobenzene (B1585839) or 1-bromo-2-chloro-4-fluorobenzene, an organometallic intermediate can be generated. This is typically achieved through lithium-halogen exchange using an organolithium reagent like n-butyllithium, or by forming a Grignard reagent using magnesium metal. The resulting aryl lithium or aryl magnesium species is then reacted with a sulfur dioxide surrogate, such as DABSO, to introduce the sulfinate group. Subsequent workup with an aqueous sodium salt solution would yield this compound. The regioselectivity of the initial metallation step is a critical factor in this approach.

| Precursor Type | Key Transformation | Sulfur Source |

| Dihalogenated Fluorobenzene | Organometallic Intermediate Formation (e.g., Grignard, Organolithium) | Sulfur Dioxide Surrogate (e.g., DABSO) |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is driven by the need for more efficient, safer, and environmentally benign processes. In the context of this compound synthesis, this translates to exploring novel reaction technologies and sustainable alternatives to conventional methods.

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.comazolifesciences.com These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and seamless integration of multiple reaction steps. rsc.orgflinders.edu.au

While specific, documented examples of the end-to-end continuous flow synthesis of this compound are not prevalent in current literature, the principles of flow chemistry are highly applicable to its synthesis. For instance, processes involving potentially hazardous intermediates, such as the diazotization of 3-bromo-4-fluoroaniline followed by a Sandmeyer-type reaction, could be rendered significantly safer in a flow regime. The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher yields and purity of the desired product. nih.gov

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Benefit in Synthesis |

| Enhanced Safety | Small reactor volumes reduce the risk associated with exothermic reactions or unstable intermediates. |

| Precise Control | Accurate control of temperature, pressure, and stoichiometry leads to improved yield and selectivity. |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions to find the optimal parameters. |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the need to re-optimize in larger reactors. |

| Integration | Multi-step syntheses can be combined into a single continuous process, improving efficiency. |

The principles of green chemistry are increasingly being applied to the synthesis of arylsulfinates. These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One significant advancement is the use of stable, solid surrogates for gaseous sulfur dioxide (SO₂), which is toxic and difficult to handle. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a bench-stable alternative for the synthesis of sodium arylsulfinates from aryl bromides. researchgate.net This method involves the formation of an organometallic intermediate (organolithium or Grignard reagent) from 1,3-dibromo-2-fluorobenzene, which then reacts with DABSO.

Another green approach involves the use of inexpensive and environmentally benign alkali metabisulfites, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), as an SO₂ source. thieme-connect.com These reagents are atom-economic and can be used in transition-metal-catalyzed reactions to produce arylsulfinates.

Emerging sustainable techniques that show promise for the synthesis of arylsulfinates include:

Electrochemical Synthesis : This method uses electricity to drive chemical reactions, often eliminating the need for chemical oxidants or reductants. Nickel-electrocatalytic methods have been developed for the synthesis of aryl sulfinates from aryl halides and SO₂, offering a scalable and chemoselective option. nih.gov Electrochemical approaches can also be applied to reactions involving sodium arylsulfinates, such as the synthesis of sulfonamides, often using water as a solvent. tandfonline.comrsc.org

Photochemical Synthesis : Visible-light-mediated reactions provide a powerful tool for organic synthesis under mild conditions. Photochemical protocols have been developed for reactions involving sodium arylsulfinates, suggesting potential for light-induced synthesis pathways. rsc.org

Mechanochemical Synthesis : By using mechanical force (e.g., grinding) to induce chemical reactions, mechanochemistry can significantly reduce or eliminate the need for solvents. rsc.orgchemrxiv.org This solvent-free approach has been successfully applied to reactions involving sodium sulfinate salts, demonstrating its potential as a green synthetic route. rsc.org

Use of Greener Solvents : A significant focus of green chemistry is the replacement of volatile organic compounds with more environmentally friendly solvents. Water has been shown to be an effective solvent for some reactions involving sodium arylsulfinates, such as sulfa-Michael additions and the synthesis of sulfonamides. nih.govfigshare.com

Table 2: Comparison of Sustainable Reagents for Sulfinate Synthesis

| Reagent/Method | Starting Material Example | Key Advantages |

| DABSO | 1,3-Dibromo-2-fluorobenzene | Solid, stable, and safer alternative to gaseous SO₂. researchgate.net |

| Sodium Metabisulfite | 3-Bromo-4-fluoro-diazonium salt | Inexpensive, readily available, and atom-economic. thieme-connect.com |

| Electrosynthesis | 1-Bromo-3-fluoro-4-iodobenzene | Avoids chemical oxidants/reductants, scalable. nih.gov |

| Mechanochemistry | N/A (applied to reactions of sulfinates) | Solvent-free, energy-efficient, and operationally simple. rsc.orgchemrxiv.org |

Mechanistic Investigations of Chemical Transformations Involving Sodium 3 Bromo 4 Fluorobenzene 1 Sulfinate

Catalytic Cross-Coupling Reactions Utilizing Aryl Sulfinate Salts

Aryl sulfinates, such as sodium 3-bromo-4-fluorobenzene-1-sulfinate, have emerged as effective nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions for the formation of carbon-carbon bonds. nih.govresearchgate.net These reactions typically involve the coupling of an aryl sulfinate with an aryl (pseudo)halide, offering a valuable alternative to more traditional cross-coupling reagents like boronic acids. nih.govrsc.org The general transformation is prized for the stability and ease of preparation of the sulfinate reagents. nih.gov A generalized mechanism for this desulfinative cross-coupling begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide, transmetalation with the aryl sulfinate salt, extrusion of sulfur dioxide (SO₂), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govacs.org

Palladium-Catalyzed Desulfinative Cross-Coupling Mechanisms

The catalytic cycle for the desulfinative cross-coupling of aryl sulfinates and aryl halides is a multi-step process. Detailed mechanistic and kinetic studies, often using model substrates like sodium 4-methylbenzenesulfinate (B2793641) and 1-bromo-4-fluorobenzene (B142099), have illuminated the key stages of this transformation. nih.govacs.org The process is initiated by the in situ generation of a catalytically active Pd(0) complex from a Pd(II) precursor, such as Palladium(II) acetate. nih.govacs.org This reduction can be mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov Once the Pd(0) species is formed, the main catalytic cycle commences.

The first crucial step in the catalytic cycle is the oxidative addition of the aryl halide to the electron-rich, coordinatively unsaturated Pd(0) complex. acs.orgcsbsju.edu This step involves the cleavage of the carbon-halogen bond (e.g., C-Br) and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) species. acs.orgwikipedia.org For many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step. researchgate.netresearchgate.net

The mechanism of oxidative addition itself can vary, with possibilities including a concerted, three-centered pathway or a more polar nucleophilic displacement (SNAr-like) mechanism. chemrxiv.org The specific pathway is influenced by the nature of the aryl halide, the ligands on the palladium, and the coordination number of the Pd(0) complex. chemrxiv.org In the context of desulfinative coupling with aryl bromides, studies involving ligands like tricyclohexylphosphine (B42057) (PCy₃) point to the irreversible formation of a generic (Ar)Pd(L)₂(Br) complex. acs.org For instance, the reaction of 1-bromo-4-fluorobenzene with a Pd(0) complex ligated by PCy₃ produces the corresponding oxidative addition complex, which has been independently synthesized and proven to be a competent intermediate in the catalytic cycle. acs.org

Table 1: Key Steps in Palladium-Catalyzed Desulfinative Cross-Coupling

| Step | Description | Intermediate Species |

|---|---|---|

| Catalyst Activation | Reduction of Pd(II) precatalyst to active Pd(0) species. | Pd(0)L₂ |

| Oxidative Addition | Aryl halide adds to the Pd(0) center, forming a Pd(II) complex. | (Ar)Pd(L)₂(X) |

| Transmetalation | The sulfinate salt displaces the halide on the Pd(II) complex. | (Ar)Pd(L)₂(SO₂Ar') |

| SO₂ Extrusion | The palladium sulfinate intermediate loses sulfur dioxide. | (Ar)Pd(L)₂(Ar') |

| Reductive Elimination | The two aryl groups couple, forming the product and regenerating Pd(0). | Ar-Ar' + Pd(0)L₂ |

Following oxidative addition, the next key step is transmetalation. In this stage, the aryl sulfinate salt interacts with the Pd(II) oxidative addition complex. nih.govwikipedia.org The sulfinate anion displaces the halide ligand on the palladium center to form a putative palladium sulfinate intermediate, (Ar)Pd(L)₂(SO₂Ar'). nih.govacs.org This step is critical as it introduces the second aryl group into the coordination sphere of the palladium.

Kinetic studies on carbocyclic sulfinates have shown that this transmetalation step can be the turnover-limiting (rate-determining) step of the entire catalytic cycle. nih.govacs.org The rate of this process is influenced by several factors, including the nature of the cation in the sulfinate salt (e.g., Na⁺, K⁺) and the presence of additives. nih.govacs.org For carbocyclic sulfinates, the oxidative addition complex is often the catalyst resting state, meaning it is the most stable intermediate in the cycle, and it waits for the turnover-limiting transmetalation to occur. acs.org

After the formation of the key intermediate containing both aryl groups, the final bond-forming step is reductive elimination. csbsju.eduwikipedia.org In the desulfinative coupling context, this process is preceded by the extrusion of sulfur dioxide from the palladium sulfinate intermediate. nih.gov This SO₂ loss generates a diarylpalladium(II) complex, (Ar)Pd(L)₂(Ar'). researchgate.net From this intermediate, the two aryl groups couple to form the desired biaryl product, and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. wikipedia.orgresearchgate.net

The reductive elimination can proceed from a four-coordinate square planar complex, but it is often accelerated by the dissociation of a ligand to form a three-coordinate, T-shaped intermediate. wikipedia.org The electronic nature of the aryl groups can also affect the rate of this step; electron-withdrawing groups on the palladium-bound aryl group can accelerate C-C bond-forming reductive elimination. researchgate.net In some complex systems, particularly involving Pd(IV) intermediates, multiple reductive elimination pathways can compete, leading to different products. nih.govnih.gov

The choice of ligand coordinated to the palladium center is crucial for the success and efficiency of the cross-coupling reaction. nih.gov Ligands, typically phosphines, modulate the steric and electronic properties of the palladium catalyst, influencing the rates of the individual steps in the catalytic cycle. nih.gov Bulky, electron-rich phosphines, such as tricyclohexylphosphine (PCy₃) and other bidentate phosphine (B1218219) ligands, are often found to be effective in promoting desulfinative cross-coupling reactions. researchgate.netnih.gov

These ligands stabilize the Pd(0) state, facilitate oxidative addition, and influence the rate of reductive elimination. wikipedia.org For example, the concentration of the phosphine ligand can impact the observed rate of product formation, although this effect can differ depending on which step is rate-limiting. acs.org In cases where transmetalation is the slow step, the ligand concentration has been observed to have little impact on the reaction rate. acs.org The ligand's properties, such as its bite angle in chelating phosphines, can also dictate the preferred mechanistic pathway for oxidative addition. chemrxiv.org

The presence of a base, such as potassium carbonate (K₂CO₃), is often essential for efficient desulfinative cross-coupling. acs.orgsemanticscholar.org Mechanistic studies have revealed a dual role for the base in these reactions. nih.govacs.org Firstly, the carbonate can act as a scavenger for the sulfur dioxide released during the catalytic cycle, preventing it from interfering with the catalyst or other reactive species. nih.gov

Secondly, the cation of the base (e.g., K⁺ from K₂CO₃) can play a direct role in accelerating the turnover-limiting transmetalation step. nih.govacs.org This suggests an interaction between the cation and the sulfinate salt that facilitates the transfer of the aryl group to the palladium center. The poor solubility of many metal sulfinate salts in organic solvents can also be a challenge, and the choice of base and other additives can help mitigate these issues. nih.govresearchgate.netnih.gov In some cases, the addition of a small amount of water has been shown to improve reaction yields, likely by enhancing the solubility of the inorganic base. organic-chemistry.org

Table 2: Influence of Reaction Components on Catalytic Cycle

| Component | Role in Reaction Mechanism | Impact on Kinetics |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Affects catalyst activation rate. |

| Aryl Halide | Electrophilic partner; undergoes oxidative addition. | Rate of oxidative addition depends on C-X bond strength. |

| Aryl Sulfinate Salt | Nucleophilic partner; participates in transmetalation. | Can be involved in the rate-determining step. |

| Phosphine Ligand | Modulates catalyst stability and reactivity. | Influences rates of all catalytic steps. |

| Base (e.g., K₂CO₃) | SO₂ scavenger and promoter of transmetalation. | Crucial for efficient turnover and reaction rate. |

Nickel-Catalyzed Transformations

The utility of this compound as a precursor in carbon-sulfur bond formation is significantly enhanced through nickel catalysis, particularly in dual catalytic systems employing photoredox catalysts. These methods allow for the construction of aryl sulfones under mild, room-temperature conditions, representing a significant advantage over traditional high-temperature, base-heavy protocols. rsc.org

A prevalent mechanistic pathway in the nickel/photoredox-catalyzed cross-coupling of aryl halides with sodium arylsulfinates, such as this compound, involves a synergistic catalytic cycle. The process is typically initiated by the excitation of a photosensitizer (e.g., Ru(bpy)₃²⁺ or an organoboron photocatalyst) by visible light. rsc.orgmdpi.com The excited photocatalyst then acts as a single-electron transfer (SET) agent.

The catalytic cycle is proposed to proceed as follows:

Oxidative Addition : A Ni(0) complex, generated in situ, undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II) intermediate (Ar-Ni(II)-X).

Photocatalyst Excitation : Concurrently, the photocatalyst absorbs light and reaches an excited state [PC]*.

SET and Radical Generation : The excited photocatalyst is quenched by the arylsulfinate salt (Ar'SO₂Na), such as this compound. This SET process oxidizes the sulfinate to the corresponding sulfonyl radical (Ar'SO₂•) and reduces the photocatalyst.

Radical Capture : The newly formed sulfonyl radical is trapped by the Ni(II) complex.

Reductive Elimination : The resulting high-valent nickel intermediate undergoes reductive elimination to forge the C-S bond, yielding the desired diaryl sulfone product and regenerating the Ni(0) catalyst.

An alternative pathway involves the reduction of the Ar-Ni(II)-X intermediate by the reduced photocatalyst to form a Ni(I) species. This Ni(I) complex can then react with the sulfonyl radical. Control studies confirm that the reaction is dependent on all components: the nickel catalyst, the photocatalyst, and light. rsc.org

Recent advancements have also highlighted the use of organoboron photocatalysts as sustainable alternatives to expensive iridium or ruthenium complexes for these dual catalytic systems. mdpi.comsemanticscholar.org These reactions tolerate a wide array of functional groups on both the aryl halide and the sodium arylsulfinate, making them highly versatile for synthesizing complex sulfone-containing molecules. mdpi.comsemanticscholar.org

Table 1: Key Features of Nickel-Catalyzed Sulfonylation

| Feature | Description | Source |

|---|---|---|

| Catalyst System | Dual catalysis: Nickel catalyst (e.g., NiBr₂·3H₂O) and a photocatalyst (e.g., Ru(bpy)₃²⁺ or organoboron compounds). | rsc.orgmdpi.com |

| Reaction Conditions | Room temperature, visible light irradiation, base-free. | rsc.org |

| Key Intermediate | Sulfonyl radical (ArSO₂•) generated via single-electron transfer from the sulfinate salt. | rsc.orgresearchgate.net |

| Proposed Mechanism | Involves oxidative addition to Ni(0), radical capture, and reductive elimination from a Ni(II) or higher-valent species. | rsc.orgsemanticscholar.org |

| Advantages | Mild conditions, broad functional group tolerance, avoidance of harsh bases and high temperatures. | rsc.org |

Other Transition Metal Catalysis

Beyond nickel, other transition metals, notably palladium and copper, are effective catalysts for transformations involving sodium arylsulfinates. These metals often promote desulfinative coupling reactions, where the sulfinate group is extruded as SO₂.

Palladium-Catalyzed Reactions: Palladium catalysts, such as PdCl₂, can facilitate the desulfinative homocoupling of sodium arylsulfinates in water, using molecular oxygen as the terminal oxidant. rsc.org The mechanism is believed to involve the formation of a palladium-sulfinate complex. This intermediate can then undergo desulfination to generate an arylpalladium(II) species. Subsequent transmetalation with another arylsulfinate molecule, followed by reductive elimination, would yield the biaryl product and regenerate the active palladium catalyst. The process is notable for occurring in an aqueous medium, offering a greener alternative to organic solvents. rsc.org

Copper-Catalyzed Reactions: Copper salts are widely used to catalyze the cross-coupling of sodium arylsulfinates with various partners. For instance, a general and direct N-arylation of sulfonamides and NH-sulfoximines with sodium arylsulfinates has been demonstrated using catalytic amounts of Cu(II) salts without the need for external ligands. nih.gov The proposed mechanism involves the formation of a copper(II) sulfinate intermediate. This species is thought to undergo single-electron transfer and SO₂ extrusion to generate an aryl radical or an aryl-copper(III) species, which then couples with the nitrogen nucleophile to form the N-aryl product. nih.gov This desulfinative pathway provides a direct method for constructing N-aryl bonds from readily available sulfinate salts.

Table 2: Comparison of Transition Metal Catalysts in Arylsulfinate Reactions

| Metal Catalyst | Typical Reaction | Key Mechanistic Step | Source |

|---|---|---|---|

| Palladium (Pd) | Desulfinative Homocoupling | Formation of Ar-Pd(II) via SO₂ extrusion. | rsc.org |

| Copper (Cu) | Desulfinative N-Arylation | Formation of a Cu(II)-sulfinate intermediate, followed by desulfitation. | nih.gov |

| Nickel (Ni) | C-S Cross-Coupling (Sulfonylation) | Generation and capture of a sulfonyl radical (ArSO₂•). | rsc.org |

Radical-Mediated Reactions of this compound

Sulfonyl Radical Generation and Reactivity

This compound is an excellent precursor for the corresponding 3-bromo-4-fluorobenzenesulfonyl radical (ArSO₂•). This reactive intermediate can be generated under mild conditions through single-electron oxidation, most commonly achieved via photoredox catalysis or electrochemical methods. rsc.orgresearchgate.net

In photoredox catalysis, an excited photocatalyst, such as [Ru(bpy)₃]²⁺* or an organic dye, abstracts an electron from the sulfinate anion (ArSO₂⁻) to generate the sulfonyl radical. acs.orgresearchgate.net

ArSO₂⁻ + [PC] → ArSO₂• + [PC]⁻*

Once generated, the 3-bromo-4-fluorobenzenesulfonyl radical is a versatile intermediate. Its primary reactivity involves addition to unsaturated systems like alkenes and alkynes, or participation in cross-coupling reactions. researchgate.netresearchgate.net This reactivity is central to many sulfonylation reactions, where the sulfonyl moiety is incorporated into organic molecules. The radical nature of these transformations allows for reaction pathways and bond constructions that are complementary to traditional ionic methods. rsc.org

Atom Transfer Radical Polymerization (ATRP) Initiation

While sulfonyl chlorides are known initiators for conventional radical polymerization, the direct use of sodium arylsulfinates like this compound as typical initiators for Atom Transfer Radical Polymerization (ATRP) is not a commonly documented pathway. ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex (e.g., Cu(I)/Cu(II)). cmu.edu

The initiation step in ATRP requires a species with a transferable atom (usually a halogen) that can be reversibly cleaved by the metal catalyst to form a radical. The sulfonyl radical generated from this compound is generally used for addition reactions rather than initiating a controlled polymerization process in the ATRP manner. However, research has explored the polymerization of sulfonate-containing monomers like sodium 4-styrenesulfonate via ATRP, which demonstrates the compatibility of the sulfonate group with the polymerization conditions but does not involve initiation by a sulfinate salt. researchgate.netresearchgate.net

Nucleophilic Reactivity of this compound

The sulfinate anion of this compound is an ambident nucleophile, with potential for reactivity at either the sulfur or oxygen atoms. In most synthetic applications, it behaves as a soft sulfur-centered nucleophile. This nucleophilicity is fundamental to its role in various transition metal-catalyzed cross-coupling reactions, where the initial step often involves the coordination of the sulfinate to the metal center.

In the absence of a metal catalyst, the sulfinate can participate in nucleophilic substitution reactions with appropriate electrophiles. For example, reaction with alkyl halides can lead to the formation of sulfones via S-alkylation. However, such reactions often require harsher conditions compared to metal-catalyzed alternatives and may suffer from competing O-alkylation, leading to sulfinate esters. The predominant S-nucleophilicity is harnessed in catalytic cycles where the sulfinate displaces a ligand or adds to a metal center, setting the stage for subsequent reductive elimination or radical generation.

SO₂ Extrusion Mechanisms and Pathways

A significant reaction pathway available to this compound, particularly in the presence of transition metal catalysts like palladium and copper, is desulfinative coupling. rsc.orgnih.gov In these reactions, the C-S bond of the sulfinate is cleaved, and the sulfonyl group is released as sulfur dioxide (SO₂). This process effectively transforms the arylsulfinate into an arylating agent.

The mechanism of SO₂ extrusion is highly dependent on the catalytic system.

In Palladium-Catalyzed Reactions : The arylsulfinate coordinates to a Pd(II) center. This is followed by the insertion of palladium into the C-S bond and subsequent extrusion of SO₂, generating an Ar-Pd(II) intermediate. This organopalladium species is then available for further cross-coupling steps, such as in the synthesis of biaryls. rsc.org

In Copper-Catalyzed Reactions : The mechanism is often proposed to involve the formation of a Cu(II)-arylsulfinate complex. This complex can undergo intramolecular electron transfer, leading to an Ar-Cu(III) species and the release of SO₂. Alternatively, a radical pathway may be operative where the complex fragments into an aryl radical, a Cu(I) species, and SO₂. The resulting arylating species (Ar-Cu(III) or Ar•) then reacts with the coupling partner. nih.gov

The extrusion of SO₂ is a thermodynamically favorable process that drives these reactions forward, enabling the use of stable and readily available arylsulfinates as effective aryl sources in organic synthesis.

Applications of Sodium 3 Bromo 4 Fluorobenzene 1 Sulfinate in Advanced Organic Synthesis

Construction of Organosulfur Compounds

The sulfinate group in sodium 3-bromo-4-fluorobenzene-1-sulfinate is a powerful functional group for the introduction of sulfur into organic molecules. This moiety can be readily converted into various other sulfur-containing functional groups, providing access to a wide array of organosulfur compounds.

Sodium sulfinates are well-established precursors for the synthesis of sulfones and sulfonamides, two classes of compounds with significant applications in medicinal chemistry and materials science. nih.gov

Sulfones: The synthesis of sulfones from this compound can be achieved through its reaction with various electrophiles, such as alkyl halides or activated alcohols. This reaction, often proceeding via a nucleophilic substitution mechanism, results in the formation of a carbon-sulfur bond, yielding the corresponding sulfone. The general transformation is depicted below:

Reaction Scheme for Sulfone Synthesis:

R-X + Na⁺[3-Br-4-F-C₆H₃SO₂]⁻ → 3-Br-4-F-C₆H₃SO₂-R + NaX

(where R is an alkyl or aryl group and X is a leaving group)

| Reactant (R-X) | Product (3-Br-4-F-C₆H₃SO₂-R) | Potential Application Area |

| Benzyl (B1604629) bromide | 3-Bromo-4-fluorophenyl benzyl sulfone | Intermediate for pharmaceuticals |

| Methyl iodide | 3-Bromo-4-fluorophenyl methyl sulfone | Building block for agrochemicals |

| Allyl chloride | Allyl 3-bromo-4-fluorophenyl sulfone | Monomer for specialty polymers |

Sulfonamides: Sulfonamides are a critical class of compounds, most notably known for their antibacterial properties. The synthesis of sulfonamides from this compound typically involves an oxidative amination reaction. In this process, the sulfinate is treated with an amine in the presence of an oxidizing agent, leading to the formation of a nitrogen-sulfur bond. nih.gov

Reaction Scheme for Sulfonamide Synthesis:

R¹R²NH + Na⁺[3-Br-4-F-C₆H₃SO₂]⁻ --[Oxidant]--> 3-Br-4-F-C₆H₃SO₂-NR¹R² + Byproducts

(where R¹ and R² can be hydrogen, alkyl, or aryl groups)

| Amine (R¹R²NH) | Product (3-Br-4-F-C₆H₃SO₂-NR¹R²) | Potential Application Area |

| Aniline | N-(3-Bromo-4-fluorophenyl)sulfonyl-aniline | Precursor for dye synthesis |

| Piperidine | 1-[(3-Bromo-4-fluorophenyl)sulfonyl]piperidine | Scaffold for drug discovery |

| Ammonia | 3-Bromo-4-fluorobenzenesulfonamide | Core structure for bioactive molecules |

While less common than the synthesis of sulfones and sulfonamides, sodium sulfinates can also be converted to sulfonate esters. This transformation typically requires an oxidation of the sulfinate to a sulfonyl halide, which is then reacted with an alcohol or phenol.

Thiosulfonates are organosulfur compounds characterized by an S-S(O)₂ linkage. They can be synthesized from sodium sulfinates through a coupling reaction with thiols or disulfides under oxidative conditions. ekb.eg These compounds are of interest for their biological activity and as intermediates in organic synthesis.

Reaction Scheme for Thiosulfonate Synthesis:

R-SH + Na⁺[3-Br-4-F-C₆H₃SO₂]⁻ --[Oxidant]--> 3-Br-4-F-C₆H₃SO₂-S-R + Byproducts

(where R is an alkyl or aryl group)

| Thiol (R-SH) | Product (3-Br-4-F-C₆H₃SO₂-S-R) |

| Thiophenol | S-Phenyl 3-bromo-4-fluorobenzene-1-thiosulfonate |

| Cysteine | S-(3-Bromo-4-fluorophenylsulfonyl)cysteine |

Functionalization of Fluorinated Aromatic Systems

The presence of a fluorine atom on the aromatic ring of this compound makes it a valuable substrate for the synthesis of more complex fluorinated aromatic compounds. Fluorinated organic molecules are of immense importance in pharmaceuticals, agrochemicals, and materials due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. sigmaaldrich.com

The bromine and fluorine atoms on the ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. The differential reactivity of the C-Br and C-F bonds can potentially allow for selective functionalization at either position.

Role as a Versatile Synthetic Building Block

This compound is a quintessential example of a versatile synthetic building block. nih.gov Each of its three functional groups—the sulfinate, the bromine, and the fluorine—can be selectively targeted to build molecular complexity.

The Sulfinate Group: As discussed, it serves as a handle to introduce various sulfur-containing functionalities.

The Bromine Atom: This is a classic functional group for a plethora of transformations, including metal-catalyzed cross-coupling reactions, lithiation-substitution sequences, and nucleophilic aromatic substitution under certain conditions.

The Fluorine Atom: While generally less reactive towards nucleophilic substitution than bromine, it can be activated under specific conditions or influence the reactivity of the adjacent positions on the aromatic ring.

This multi-functionality allows for a modular approach to synthesis, where different parts of a target molecule can be appended to the 3-bromo-4-fluorophenyl scaffold in a controlled and sequential manner.

Contributions to Complex Molecular Architecture Synthesis

The true power of a building block like this compound lies in its potential to contribute to the synthesis of complex molecular architectures. By strategically combining the reactions discussed above, medicinal and materials chemists can construct novel molecules with tailored properties.

For instance, one could envision a synthetic route where the sulfinate is first converted to a sulfonamide to introduce a key pharmacophore. Subsequently, the bromine atom could be utilized in a Suzuki coupling to append another aromatic ring system, thereby extending the molecular framework. Finally, the fluorine atom might remain as a crucial element for modulating the biological activity or material properties of the final product. The ability to perform sequential and orthogonal reactions on this single starting material makes it a highly valuable tool in the arsenal (B13267) of synthetic organic chemists.

Theoretical and Computational Studies on Sodium 3 Bromo 4 Fluorobenzene 1 Sulfinate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to model chemical reactions and elucidate their mechanisms. For Sodium 3-bromo-4-fluorobenzene-1-sulfinate, DFT calculations can map out the potential energy surface for its various transformations, such as sulfinylation, cross-coupling, or oxidation reactions. researchgate.net By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction pathway can be constructed.

A critical aspect of elucidating a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Using DFT methods, the geometry of the transition state for a reaction involving this compound can be located and optimized. researchgate.net Frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT could model the transition state where the sulfinate group is displaced, providing key information on the bond-breaking and bond-forming processes. The energy of this transition state is fundamental to calculating the activation energy of the reaction. researchgate.net

Once all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been optimized, an energetic profile of the reaction can be generated. acs.org This profile plots the relative free energy of the system as the reaction progresses, with the activation energy (ΔG‡) being the energy difference between the reactants and the transition state.

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (e.g., this compound + Electrophile) | 0.0 |

| TS1 | First Transition State | +22.5 |

| I1 | Intermediate | +5.7 |

| TS2 | Second Transition State | +18.3 |

| P | Products | -15.2 |

| This table is illustrative and provides hypothetical data for a generic two-step reaction involving an aryl sulfinate. |

Solvent interactions can significantly influence reaction pathways and energetics by stabilizing or destabilizing reactants, intermediates, and transition states. mdpi.com Computational models account for these interactions primarily through two approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. acs.orgacs.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method, often part of a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, allows for the modeling of specific solute-solvent interactions like hydrogen bonding, which can be crucial for accurately describing the reaction energetics. mdpi.com

For a charged species like the 3-bromo-4-fluorobenzene-1-sulfinate anion, polar solvents would be expected to strongly stabilize the reactant. The extent to which the transition state is stabilized relative to the reactant determines whether the reaction is accelerated or decelerated in that solvent. acs.org DFT calculations incorporating solvent effects are essential for comparing theoretical predictions with experimental results conducted in solution. mdpi.com

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its reactivity. gatech.eduyoutube.com For this compound, these analyses provide a detailed picture of charge distribution, orbital energies, and reactive sites.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For the 3-bromo-4-fluorobenzene-1-sulfinate anion, the HOMO would likely be localized on the sulfinate group, particularly the oxygen and sulfur atoms, indicating these are the primary sites for electron donation.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). semanticscholar.org For the sulfinate anion, the MEP would show a high concentration of negative potential around the oxygen atoms of the sulfinate group.

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the total electron density among the atoms in a molecule, providing atomic charges. This analysis reveals the charge distribution and identifies the most electron-rich and electron-poor centers.

| Parameter | Definition | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| MEP Minima | Regions of most negative electrostatic potential | Indicates sites most susceptible to electrophilic attack. |

| This table describes key parameters derived from quantum chemical analysis and their general implications for molecular reactivity. |

Prediction of Reactivity and Selectivity in Sulfinate Chemistry

Building upon electronic structure analysis, computational methods can predict the reactivity and selectivity of this compound in chemical reactions. nih.gov

One powerful tool derived from DFT is the Fukui function , f(r). wikipedia.org This function identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. wikipedia.orgfaccts.de

f⁺(r): Indicates susceptibility to nucleophilic attack. The site with the highest f⁺ value is the most electrophilic.

f⁻(r): Indicates susceptibility to electrophilic attack. The site with the highest f⁻ value is the most nucleophilic. mdpi.com

f⁰(r): Indicates susceptibility to radical attack. nih.gov

For the 3-bromo-4-fluorobenzene-1-sulfinate anion, the condensed Fukui function f⁻ would likely be largest on the sulfur and oxygen atoms, confirming them as the primary nucleophilic centers. Furthermore, these descriptors can help predict the regioselectivity of reactions on the aromatic ring. The presence of the bromo, fluoro, and sulfinate substituents influences the electron density of the ring's carbon atoms, and local reactivity indicators can quantify which C-H position is most susceptible to, for example, electrophilic aromatic substitution. semanticscholar.org Such predictive models are invaluable for designing synthetic routes and avoiding the formation of undesired isomers. nih.govchemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Sodium 3 Bromo 4 Fluorobenzene 1 Sulfinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For a compound like Sodium 3-bromo-4-fluorobenzene-1-sulfinate, a complete analysis would involve ¹H, ¹⁹F, and ¹³C NMR to confirm the arrangement of atoms on the aromatic ring.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum would be used to identify the chemical environment of the three protons on the benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide definitive evidence for their relative positions. However, no published ¹H NMR data for this compound could be located.

¹⁹F NMR Spectroscopic Analysis for Fluorinated Moieties

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. For the target molecule, this technique would confirm the presence of the fluorine and its coupling to adjacent protons would help verify the substitution pattern on the aromatic ring. No specific ¹⁹F NMR data for this compound is available in the reviewed literature.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy would be employed to detect all carbon atoms in the molecule, including those of the benzene ring. The chemical shifts would indicate the electronic environment of each carbon, and couplings with fluorine (¹³C-¹⁹F) would provide further structural confirmation. This specific data is not publicly available for the title compound.

³¹P NMR Spectroscopic Analysis for Catalytic Intermediates

In studies of catalytic reactions, particularly those involving phosphine (B1218219) ligands (e.g., palladium-catalyzed cross-couplings), ³¹P NMR is a critical technique for observing the catalyst's coordination sphere. If this compound were used in such a reaction, ³¹P NMR could be used to identify and characterize catalytic intermediates, providing insight into the reaction mechanism. However, no studies applying this specific analysis to reactions involving this compound were found.

Mass Spectrometry (MS) Techniques for Product Identification and Mechanistic Insights

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful method for separating and identifying volatile and thermally stable compounds. While aryl sulfinates themselves are salts and not typically volatile, derivatization or analysis of reaction products derived from them could potentially be monitored by GC-MS. This technique is widely used for the analysis of related halogenated aromatic compounds. However, no specific applications of GC-MS for the direct or indirect analysis of this compound have been reported in the literature reviewed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula, C₆H₃BrFNaO₂S.

Detailed Research Findings:

In a typical HRMS analysis, the compound would be ionized, often using techniques like electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. The theoretical exact mass of the 3-bromo-4-fluorobenzene-1-sulfinate anion ([C₆H₃BrFO₂S]⁻) is calculated based on the most abundant isotopes of its constituent atoms. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing a clear indication of a bromine-containing compound.

Interactive Data Table: Predicted HRMS Data

| Ion Species | Theoretical m/z | Predicted Isotopic Pattern (Relative Abundance) |

| [C₆H₃⁷⁹BrFO₂S]⁻ | 237.9103 | ~100% |

| [C₆H₃⁸¹BrFO₂S]⁻ | 239.9082 | ~97.3% |

Note: This table represents predicted data based on theoretical calculations, as experimental data is not currently available in published literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods would be instrumental in confirming the presence of the sulfinate group and the substituted benzene ring.

Detailed Research Findings:

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the S-O, C-S, C-F, and C-Br bonds, as well as the aromatic C-C and C-H vibrations.

Sulfinate Group (SO₂⁻): The sulfinate group would show strong characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1050-1150 cm⁻¹ and 950-1050 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronegativity of the substituents on the aromatic ring.

Aromatic Ring: The substituted benzene ring would give rise to several characteristic vibrations. C-H stretching vibrations would appear above 3000 cm⁻¹. C=C stretching vibrations within the ring would be observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,3,4-trisubstituted) would also lead to a specific pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

C-F and C-Br Bonds: The C-F stretching vibration is typically strong and found in the 1250-1000 cm⁻¹ region, potentially overlapping with the sulfinate bands. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

| C-F | 1250-1100 | 1250-1100 | Stretching |

| S=O (Sulfinate) | 1150-1050 (asymmetric) | 1150-1050 (asymmetric) | Stretching |

| S=O (Sulfinate) | 1050-950 (symmetric) | 1050-950 (symmetric) | Stretching |

| C-S | 750-650 | 750-650 | Stretching |

| C-Br | 650-500 | 650-500 | Stretching |

Note: This table is based on characteristic frequency ranges for the specified functional groups and represents predicted data, as a published spectrum for this specific compound is not available.

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives and coordination complexes with metal ions are excellent candidates for crystallographic studies.

Detailed Research Findings:

A crystal structure of a derivative or a metal complex of 3-bromo-4-fluorobenzene-1-sulfinate would reveal several key features. The geometry of the sulfinate group, including the S-O bond lengths and the C-S-O bond angles, would be precisely determined. The planarity of the benzene ring and the orientation of the substituents relative to the ring would be established.

In a metal complex, the coordination mode of the sulfinate ligand would be of particular interest. Sulfinates can coordinate to metal centers through one or both oxygen atoms, or through the sulfur atom. The specific coordination mode would depend on the nature of the metal ion and the other ligands present in the complex. The crystal packing would also provide insights into intermolecular interactions, such as halogen bonding involving the bromine atom or hydrogen bonding if co-crystallized with solvent molecules.

As no specific crystallographic data for derivatives or complexes of this compound are available in the current literature, a representative data table cannot be generated. However, such studies would be invaluable for a complete understanding of the structural chemistry of this compound.

Future Research Directions and Outlook in Aryl Sulfinate Chemistry

Development of Stereoselective and Asymmetric Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Aryl sulfinates are precursors to various chiral sulfur-containing compounds, making the development of stereoselective and asymmetric transformations a critical research direction. researchgate.netacs.orgnih.gov Recent advancements have seen the emergence of novel chiral ligands and organocatalysts that can effectively control the stereochemistry of reactions involving sulfinate esters and other sulfinyl derivatives. researchgate.netrsc.org Future efforts will likely focus on expanding the scope of these asymmetric methods to a wider range of substrates and reaction types. The development of catalytic enantioselective methods for the synthesis of sulfoxides and sulfinamides from aryl sulfinates remains a significant goal, as these chiral motifs are prevalent in many biologically active molecules. semanticscholar.org

Expansion of Synthetic Scope to Diverse Molecular Targets

Aryl sulfinates have proven to be valuable building blocks in the synthesis of a variety of organic molecules. nih.gov The future will see an expansion of their synthetic scope towards the construction of increasingly complex and diverse molecular targets. This includes their application in the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products, where the introduction of a sulfonyl group can significantly modulate biological activity. nih.gov Researchers are actively exploring new reaction pathways that utilize the unique reactivity of the sulfinate group to forge new carbon-carbon and carbon-heteroatom bonds. The development of one-pot and multicomponent reactions involving aryl sulfinates will also be a key focus, enabling the rapid and efficient assembly of complex molecular architectures from simple precursors.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

Applications in Materials Science Beyond Prohibited Elements

The unique electronic and structural properties of sulfur-containing organic compounds make them attractive candidates for applications in materials science. Aryl sulfinates can serve as precursors to a wide range of functional materials, including polymers, organic light-emitting diodes (OLEDs), and sensors. Future research will explore the synthesis of novel sulfinate-derived materials with tailored optical, electronic, and mechanical properties. A significant focus will be on developing materials that are composed of abundant and non-toxic elements, aligning with the principles of green and sustainable chemistry. The ability to fine-tune the properties of these materials by modifying the structure of the starting aryl sulfinate opens up a vast design space for the creation of next-generation functional materials.

Advanced Mechanistic Investigations at the Quantum Level

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. Advanced computational techniques, particularly quantum chemical calculations, are becoming increasingly powerful tools for elucidating the intricate details of chemical transformations. nih.gov In the realm of aryl sulfinate chemistry, quantum mechanical studies can provide valuable insights into the structures of transition states, the energetics of different reaction pathways, and the role of catalysts in promoting specific transformations. researchgate.net These computational investigations, when combined with experimental studies, will lead to a more profound understanding of the factors that govern the reactivity of aryl sulfinates and will guide the development of more efficient and selective synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 3-bromo-4-fluorobenzene-1-sulfinate, and how can purity be validated?

- Methodology : Begin with sulfonation of a bromo-fluorobenzene precursor, followed by sodium salt formation. Key intermediates (e.g., 3-bromo-4-fluorobenzenesulfonyl chloride) can be synthesized via chlorosulfonation, analogous to methods for structurally related compounds like 3-chloro-4-fluorobenzenesulfonyl chloride . Purification via recrystallization or HPLC is recommended, with purity validation using GC (>97.0%) or HPLC (>95.0%) as per standards for similar sulfinates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use NMR to confirm fluorine placement and NMR for aromatic proton environments. Mass spectrometry (MS) and IR spectroscopy can validate molecular weight and functional groups (e.g., sulfinate S-O stretching at ~1050 cm). Cross-reference with databases for brominated/fluorinated benzene derivatives to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Conduct stability tests under varying temperatures (4°C, -20°C) and humidity levels. Monitor decomposition via TLC or LC-MS over time. Follow waste disposal protocols for halogenated organics, as outlined for bromo-chloro benzoic acid derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this sulfinate in transition-metal-catalyzed cross-coupling reactions?

- Methodology : Design kinetic experiments (e.g., variable-temperature NMR) to track intermediates in Suzuki-Miyaura couplings. Compare reactivity with analogues (e.g., 4-bromo-2-chloro-6-fluorobenzoic acid) to assess electronic effects of substituents . Use DFT calculations to model transition states and identify rate-limiting steps.

Q. What experimental strategies resolve contradictions in reported solubility data across solvents?

- Methodology : Perform systematic solubility tests in polar aprotic (DMF, DMSO), protic (ethanol, water), and non-polar solvents (toluene). Use UV-Vis spectroscopy or gravimetric analysis for quantification. Control for impurities by repeating experiments with recrystallized batches . Cross-validate findings with computational solubility parameters (Hansen solubility spheres).

Q. How does the sulfinate group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology : Synthesize derivatives (e.g., nitro- or methyl-substituted) and compare EAS outcomes (e.g., nitration, halogenation) to map directing effects. Use X-ray crystallography to analyze substituent electronic environments. Contrast with sulfonamide derivatives (e.g., 4-bromo-3-fluorobenzenesulfonamide) to isolate steric vs. electronic contributions .

Data Analysis & Contradiction Management

Q. How should researchers critically appraise conflicting toxicity studies of this compound?

- Methodology : Apply evidence synthesis frameworks (e.g., NIH/EPA guidelines) to evaluate study design, dose ranges, and endpoints. Prioritize studies using validated sodium intake estimation methods (e.g., 24-hour urine analysis over spot samples) . Conduct meta-analyses to reconcile discrepancies, adjusting for variables like exposure duration and model systems.

Q. What statistical approaches are suitable for analyzing reaction yield variability in scaled-up syntheses?

- Methodology : Use multivariate regression to identify critical factors (e.g., catalyst loading, solvent purity). Implement Design of Experiments (DoE) to optimize parameters. Compare batch-to-batch consistency via ANOVA, referencing quality control standards for brominated intermediates .

Safety & Compliance

Q. What protocols mitigate risks during large-scale handling of this compound?

- Methodology : Follow OSHA guidelines for halogenated aromatic compounds. Use fume hoods for synthesis and PPE (nitrile gloves, goggles) for all steps. Establish emergency response plans for spills, including neutralization with sodium bicarbonate and disposal via licensed waste management services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.